molecular formula C20H20N2O2S3 B1671138 Eggmanone

Eggmanone

Cat. No. B1671138
M. Wt: 416.6 g/mol
InChI Key: XAKJIQPEGSCYIP-UHFFFAOYSA-N
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Description

Eggmanone is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4D subtype. It has gained attention for its ability to overcome chemoresistance in prostate cancer cells by inhibiting the sonic Hedgehog signaling pathway .

Scientific Research Applications

Eggmanone has a wide range of scientific research applications:

Mechanism of Action

Eggmanone exerts its effects by selectively inhibiting PDE4, leading to the activation of protein kinase A (PKA). This activation results in the blockade of the sonic Hedgehog signaling pathway, which is crucial for the proliferation and survival of cancer cells. By inhibiting this pathway, this compound effectively reduces the invasion and proliferation of chemoresistant prostate cancer cells .

Safety and Hazards

Safety measures for handling Eggmanone include wearing safety goggles with side-shields, protective gloves, and impervious clothing . It is also recommended to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

Eggmanone has been shown to effectively overcome the chemoresistance of prostate cancer cells presumably through sonic Hedgehog signaling and targeting CSCs . This suggests that this compound may serve as a novel agent for chemo-resistant prostate cancer .

Biochemical Analysis

Biochemical Properties

Eggmanone interacts with various enzymes and proteins, most notably phosphodiesterase 4 (PDE4). It acts as a potent and reversible inhibitor of PDE4, with an IC50 of 72 nM for PDE4D3 . It also inhibits other PDEs at 40-50-fold higher concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the Hedgehog (Hh) signaling pathway downstream of Smoothened . This results in a reduction in Gli1 and Ptc1 transcription levels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of PDE4. This inhibition activates localized protein kinase A signaling, which in turn regulates Gli processing and translocation .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, it has been shown to efficiently induce an Hh-null phenotype in zebrafish at a concentration of 2 µM .

Metabolic Pathways

This compound is involved in the cAMP signaling pathway due to its inhibition of PDE4 . This could potentially affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors are not currently known.

Preparation Methods

Eggmanone can be synthesized through a multi-step process involving the formation of a thienopyrimidinone core structure. The synthetic route typically includes the following steps:

  • Formation of the thienopyrimidinone core.
  • Introduction of the 2-methylallyl group.
  • Addition of the 2-oxo-2-(thiophen-2-yl)ethylthio group.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified through crystallization .

Chemical Reactions Analysis

Eggmanone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can modify the thienopyrimidinone core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols .

Comparison with Similar Compounds

Eggmanone is unique in its high selectivity for the PDE4D subtype, with an IC50 value of 72 nM. Similar compounds include:

    Rolipram: Another PDE4 inhibitor, but with less selectivity for PDE4D.

    Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), but with different selectivity and potency profiles.

This compound’s uniqueness lies in its ability to specifically target PDE4D and its effectiveness in overcoming chemoresistance in cancer cells .

properties

IUPAC Name

3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKJIQPEGSCYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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